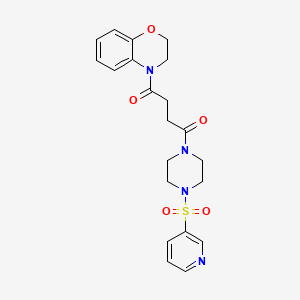![molecular formula C16H23N3O4S B7552445 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B7552445.png)
3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems.
Biochemical and Physiological Effects:
3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide for lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for studying the mechanisms of action of other drugs and for investigating the neurobiology of various diseases. However, one limitation of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide. One area of interest is the development of more potent derivatives of this compound that may have greater therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanisms of action of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide and to determine its potential for use in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylmethylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with piperazine and subsequently purified to obtain the final product.
Applications De Recherche Scientifique
3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been investigated for its potential as a treatment for chronic pain, anxiety disorders, and depression.
Propriétés
IUPAC Name |
3-[4-(cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-23-15-5-4-13(24(17,21)22)10-14(15)16(20)19-8-6-18(7-9-19)11-12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWFENLMEOSBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCN(CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(3,4-Dichlorophenyl)propan-2-ylamino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7552365.png)
![N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7552371.png)
![(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552373.png)
![4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B7552376.png)
![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide](/img/structure/B7552380.png)
![5-chloro-2-methoxy-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7552383.png)
![[2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]furan-3-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7552391.png)
![2-[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-5,6-diethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7552398.png)
![2-(1-adamantyl)-N-[2-oxo-2-[[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino]ethyl]acetamide](/img/structure/B7552403.png)
![[1-[4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7552405.png)
![4-[[ethyl(propan-2-yl)amino]methyl]-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7552413.png)

![3-acetyl-N-[4-(methylcarbamoyl)phenyl]-2-phenyl-3,4-dihydropyrazole-5-carboxamide](/img/structure/B7552450.png)
![2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7552459.png)